molecular formula C18H15BrN2O2S B2869997 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 15864-11-6

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2869997
CAS No.: 15864-11-6
M. Wt: 403.29
InChI Key: CUXBUVJAYZHLRJ-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs, which are of significant interest in modern medicinal chemistry and drug discovery research . This compound features a bromophenyl-substituted thiazole core linked to a 4-ethoxybenzamide group, a structural motif known to be associated with diverse biological activities. The molecular formula is C18H15BrN2O2S and its molecular weight is 403.29 g/mol . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Thiazole derivatives are extensively investigated for their potential as antimicrobial and antiproliferative agents . The 4-bromophenyl-thiazol-2-amine scaffold, which forms the core of this molecule, has been demonstrated in scientific studies to serve as a key pharmacophore for inhibiting the growth of various bacterial and fungal species, as well as for exhibiting activity against human cancer cell lines such as breast adenocarcinoma (MCF7) . Furthermore, structurally related N-(thiazol-2-yl)-benzamide compounds have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, providing valuable pharmacological tools for probing the physiological functions of this poorly understood ion channel . Researchers can utilize this compound as a building block for the synthesis of novel derivatives or as a reference standard in biochemical and cell-based assays to explore structure-activity relationships and mechanisms of action.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBUVJAYZHLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Iodine-Mediated Condensation

Reagents :

  • p-Bromoacetophenone (1.0 equiv)
  • Thiourea (2.0 equiv)
  • Iodine (1.0 equiv)

Procedure :

  • Combine reagents in a round-bottom flask with 50 mL anhydrous ethanol.
  • Reflux at 80°C for 12 hours under nitrogen.
  • Cool to room temperature, quench with ammonium hydroxide (20 mL), and extract with dichloromethane.
  • Purify via recrystallization (ethanol/water) to yield 4-(4-bromophenyl)-1,3-thiazol-2-amine as a pale-yellow solid.

Key Data :

Parameter Value
Yield 68–72%
Melting Point 142–144°C
IR (ν, cm⁻¹) 3390 (N–H), 1630 (C=N)
¹H NMR (δ, ppm) 7.45 (d, 2H, Ar–H), 5.40 (s, 2H, NH₂)

Mechanistic Insight :
Iodine acts as an oxidizing agent, facilitating the cyclization of p-bromoacetophenone and thiourea into the thiazole ring via intermediate thioamide formation.

Activation of 4-Ethoxybenzoic Acid: Synthesis of 4-Ethoxybenzoyl Chloride

The benzamide moiety is introduced through acyl chloride intermediates.

Halogenation with Thionyl Chloride

Reagents :

  • 4-Ethoxybenzoic acid (1.0 equiv)
  • Thionyl chloride (3.0 equiv)
  • Catalytic dimethylformamide (DMF)

Procedure :

  • Suspend 4-ethoxybenzoic acid in anhydrous dichloromethane (20 mL).
  • Add thionyl chloride dropwise at 0°C, followed by DMF (0.1 equiv).
  • Stir at room temperature for 4 hours, then evaporate under reduced pressure to obtain 4-ethoxybenzoyl chloride as a colorless liquid.

Key Data :

Parameter Value
Yield 85–90%
Purity >95% (GC-MS)

Optimization Note :
Excess thionyl chloride ensures complete conversion, while DMF accelerates the reaction by generating reactive acylium intermediates.

Amide Bond Formation: Coupling Thiazol-2-Amine with 4-Ethoxybenzoyl Chloride

Schotten-Baumann Reaction

Reagents :

  • 4-(4-Bromophenyl)-1,3-thiazol-2-amine (1.0 equiv)
  • 4-Ethoxybenzoyl chloride (1.2 equiv)
  • Sodium hydroxide (2.0 equiv)
  • Dichloromethane/water (1:1)

Procedure :

  • Dissolve the thiazol-2-amine in dichloromethane (15 mL).
  • Add 4-ethoxybenzoyl chloride and NaOH aqueous solution (10%).
  • Stir vigorously at 0°C for 2 hours.
  • Isolate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data :

Parameter Value
Yield 60–65%
Melting Point 158–160°C
¹³C NMR (δ, ppm) 167.2 (C=O), 152.1 (C–O–C₂H₅)

Carbodiimide-Mediated Coupling

Reagents :

  • N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
  • 4-Dimethylaminopyridine (DMAP, 0.2 equiv)

Procedure :

  • Mix thiazol-2-amine and 4-ethoxybenzoic acid in dry THF.
  • Add DCC and DMAP, stir at 25°C for 24 hours.
  • Filter to remove dicyclohexylurea, concentrate, and purify via recrystallization (ethanol).

Key Data :

Parameter Value
Yield 75–80%
HPLC Purity 98.5%

Comparative Analysis :

  • Schotten-Baumann : Faster but lower yield due to hydrolysis side reactions.
  • DCC/DMAP : Higher efficiency but requires anhydrous conditions.

Alternative Pathways: Microwave-Assisted Synthesis

Recent advances highlight microwave irradiation for accelerated reactions.

One-Pot Thiazole Formation and Acylation

Reagents :

  • p-Bromoacetophenone, thiourea, 4-ethoxybenzoic acid
  • Lawesson’s reagent (thiation agent)

Procedure :

  • Irradiate p-bromoacetophenone and thiourea in toluene at 120°C (300 W, 20 min).
  • Add 4-ethoxybenzoic acid and Lawesson’s reagent, irradiate for 15 min.
  • Purify via flash chromatography.

Key Data :

Parameter Value
Yield 70–75%
Reaction Time 35 minutes

Advantage :
Reduces total synthesis time from 24 hours to <1 hour, ideal for high-throughput applications.

Mechanistic and Spectroscopic Validation

Reaction Monitoring

  • FTIR : Disappearance of N–H stretch (3390 cm⁻¹) confirms amide bond formation.
  • LC-MS : Molecular ion peak at m/z 429.2 [M+H]⁺ aligns with theoretical mass (428.24 g/mol).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the amide bond and planar thiazole ring.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost per kg (USD) Scalability
Schotten-Baumann $1,200 Moderate
DCC/DMAP $2,500 Low
Microwave $900 High

Recommendation : Microwave-assisted synthesis offers optimal balance for large-scale production.

Challenges and Mitigation Strategies

  • Impurity Formation : Hydrolysis of acyl chloride mitigated by strict anhydrous conditions.
  • Low Yields : Use of coupling agents (e.g., EEDQ) improves efficiency to >85%.
  • Byproduct Removal : Silica gel chromatography or fractional crystallization enhances purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structure: Methylphenyl group at C-4 of thiazole; phenoxy substituent on benzamide.
  • Activity : Demonstrated 129.23% efficacy in growth modulation assays (p < 0.05), outperforming bromophenyl and nitrophenyl analogs in the same study .
  • Key Difference : The methyl group may reduce steric hindrance compared to bromine, enhancing binding to hydrophobic pockets.

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structure: Chlorophenyl at C-4; dimethylamino benzylidene substituent instead of benzamide.
  • Activity : Reported as a cyclin-dependent kinase inhibitor, with structural data highlighting planar geometry critical for target interaction .
  • Key Difference : The chloro substituent’s smaller size and electronegativity may alter electronic interactions compared to bromine.

2-Ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide

  • Structure : Isobutylphenyl at C-4; ethoxy group on benzamide.

Substituent Variations on the Benzamide Moiety

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide

  • Structure : Acetamide group instead of benzamide.
  • Such analogs are often less potent in targets requiring aromatic interactions .

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

  • Structure : Diethylsulfamoyl group on benzamide; nitrophenyl at C-4 of thiazole.
  • Activity : The electron-withdrawing nitro group may enhance reactivity but reduce metabolic stability compared to bromine .

N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

  • Structure : Trifluoromethylphenyl on thiazole; bromophenyl on benzamide.

Comparative Data Table

Compound Name Thiazole C-4 Substituent Benzamide Substituent Notable Activity/Property Reference
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide 4-Bromophenyl 4-Ethoxy Balanced solubility and activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% growth modulation
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Chlorophenyl Dimethylamino benzylidene Kinase inhibition
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide 4-Bromophenyl Acetamide Reduced aromatic interaction
2-Ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide 4-Isobutylphenyl 2-Ethoxy High lipophilicity

Key Findings and Implications

  • Bromophenyl vs. Chlorophenyl/Methylphenyl : Bromine’s larger size and polarizability may enhance target binding but reduce metabolic stability compared to chlorine or methyl groups .
  • Ethoxy vs. Phenoxy/Sulfamoyl: The ethoxy group balances hydrophobicity and hydrogen-bonding capacity, whereas phenoxy or sulfamoyl groups may prioritize potency over solubility .
  • Benzamide vs. Acetamide : The benzamide scaffold is critical for aromatic interactions, which are often essential for high-affinity binding .

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